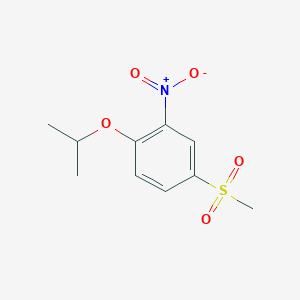

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol It is characterized by the presence of a methanesulfonyl group, a nitro group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene typically involves the following steps :

Formation of the Isopropoxy Group: A solution of potassium hexamethyldisilazide (KHMDS) in toluene is added dropwise to a mixture of isopropanol and tetrahydrofuran (THF) at 0°C. This reaction forms the isopropoxy intermediate.

Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves precise control of temperature, pressure, and reagent concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Bases: Triethylamine, potassium carbonate.

Solvents: Toluene, THF, methanol.

Major Products Formed

Reduction: 4-Methanesulfonyl-2-amino-1-(propan-2-yloxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene has several scientific research applications :

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. The isopropoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

4-Methanesulfonyl-2-nitro-1-(methoxy)benzene: Similar structure but with a methoxy group instead of an isopropoxy group.

4-Methanesulfonyl-2-nitro-1-(ethoxy)benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

4-Methanesulfonyl-2-nitro-1-(butoxy)benzene: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different alkoxy groups .

Biological Activity

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene, with the CAS number 848178-51-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data tables and case studies.

Molecular Formula: C10H13NO5S

IUPAC Name: this compound

The synthesis of this compound typically involves a multi-step process:

- Formation of the Isopropoxy Group: The reaction begins with potassium hexamethyldisilazide (KHMDS) added to a mixture of isopropanol and tetrahydrofuran (THF) at low temperatures to form an isopropoxy intermediate.

- Introduction of the Methanesulfonyl Group: This intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine.

- Nitration: The final step involves nitrating the benzene ring using nitric acid or a mixture of nitric and sulfuric acids.

The biological activity of this compound can be attributed to its functional groups:

- Nitro Group: Participates in redox reactions, potentially influencing cellular signaling pathways.

- Methanesulfonyl Group: Acts as a leaving group in substitution reactions, enhancing reactivity towards biomolecules.

- Isopropoxy Group: Modulates solubility and stability, affecting the compound's bioavailability.

Antitumor Potential

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving microRNA modulation, specifically targeting oncogenic miR-21 .

Table 1: Biological Activity Summary

Case Studies

-

Antitumor Activity Study:

A study investigating the effects of similar compounds on cancer cell lines demonstrated that these compounds could significantly enhance apoptosis and inhibit cell growth in HeLa cells. The mechanism involved up-regulation of PDCD4, a target protein influenced by miR-21 . -

Antibacterial Efficacy:

In vitro assays showed that structurally related compounds had minimum inhibitory concentrations (MICs) ranging from 333.75 to 1335 μmol/L against various bacterial pathogens. These results highlight the potential for developing new antibacterial agents based on the chemical structure of this compound .

Properties

IUPAC Name |

4-methylsulfonyl-2-nitro-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEADYZDOBHDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.